Cas no 2987-53-3 (2-(Methylthio)aniline)
2-(Methylthio)aniline Chemical and Physical Properties
Names and Identifiers
-
- 2-(Methylthio)aniline
- 2-(methylmercapto)aniline
- o-Methioaniline
- 2-Aminothioanisole
- 2-methylsulfanylaniline
- o-(Methylthio)aniline
- 2-Methylmercaptoaniline
- 2-methylthiobenzenamine
- o-AMINOTHIOANISOLE
- o-methylthio aniline
- o-Thioanisidine
- 2-Methylsulfanyl-phenylamine
- STR00572
- AMY25631
- NSC 62853
- Benzenamine, 2-(methylthio)-
- FT-0608855
- 2-amino thioanisole
- NSC-62853
- EINECS 221-055-9
- NSC-9425
- 2-(methyl mercapto) aniline
- 2-(Methylthio)aniline, 97%
- 2-methylsulanylaniline
- (2-methylsulfanyl-phenyl)-amine
- DTXSID80183986
- 2-(methylthio)benzenamine
- SCHEMBL111389
- MFCD00007708
- InChI=1/C7H9NS/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3
- W-106969
- NSC 41588
- Z104478220
- EN300-20443
- 2987-53-3
- AKOS000120410
- CS-0072892
- WBRPQQSADOCKCH-UHFFFAOYSA-
- CHEBI:194955
- NSC-41588
- 2-(Methylsulfanyl)aniline
- 2-(Methylsulphanyl)aniline
- F0787-0008
- 2-methylthioaniline
- ?2-Amino thioanisole
- NSC62853
- FA2L2YY5KZ
- NS00028796
- 2-(Methylsulfanyl)aniline #
- NSC41588
- o-(Methylmercapto)aniline
- A820089
- M1159
- ALBB-033047
- STL169557
- DB-047666
- A10290
- aniline, 2-methylthio-
- DTXCID20106477
- 221-055-9
-
- MDL: MFCD00007708
- Inchi: 1S/C7H9NS/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3
- InChI Key: WBRPQQSADOCKCH-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC=CC=1N
- BRN: 386211
Computed Properties
- Exact Mass: 139.04600
- Monoisotopic Mass: 139.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 51.3A^2
Experimental Properties
- Color/Form: Yellow liquid
- Density: 1.111 g/mL at 25 °C(lit.)
- Boiling Point: 242°C(lit.)
- Flash Point: Degrees Fahrenheit:>235.4°F
Degrees Celsius:>113°C - Refractive Index: n20/D 1.624(lit.)
- Water Partition Coefficient: Soluble in water (less).
- PSA: 51.32000
- LogP: 2.57190
- pka: 3.45(at 25℃)
- Sensitiveness: Sensitive to air
- Solubility: Not available
2-(Methylthio)aniline Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301+H311+H331-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Hazardous Material transportation number:UN 2810 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S36/37
- FLUKA BRAND F CODES:2-8-10-13
- RTECS:CY1138333
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R22
2-(Methylthio)aniline Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(Methylthio)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002979-1g |
2-(Methylthio)aniline |
2987-53-3 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 002979-25g |
2-(Methylthio)aniline |
2987-53-3 | 97% | 25g |
£18.00 | 2022-03-01 | |
| Fluorochem | 002979-50g |
2-(Methylthio)aniline |
2987-53-3 | 97% | 50g |
£35.00 | 2022-03-01 | |
| Fluorochem | 002979-100g |
2-(Methylthio)aniline |
2987-53-3 | 97% | 100g |
£54.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158418-5g |
2-(Methylthio)aniline |
2987-53-3 | >97.0%(GC) | 5g |
¥84.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158418-1g |
2-(Methylthio)aniline |
2987-53-3 | >97.0%(GC) | 1g |
¥47.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158418-100g |
2-(Methylthio)aniline |
2987-53-3 | >97.0%(GC) | 100g |
¥1087.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158418-25G |
2-(Methylthio)aniline |
2987-53-3 | >97.0%(GC) | 25g |
¥336.90 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M837941-25g |
2-(Methylthio)aniline |
2987-53-3 | 97 % | 25g |
¥298.00 | 2022-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M54201-25G |
2-(Methylthio)aniline |
2987-53-3 | 25g |
¥1566.08 | 2023-11-05 |
2-(Methylthio)aniline Suppliers
2-(Methylthio)aniline Related Literature
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Aymen Skhiri,Attila Taborosi,Nozomi Ohara,Yusuke Ano,Seiji Mori,Naoto Chatani Org. Chem. Front. 2023 10 1617
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Thorsten Kinsinger,Uli Kazmaier Org. Biomol. Chem. 2019 17 5595
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Simone E. A. Lumsden,Gummadi Durgaprasad,Keren A. Thomas Muthiah,Michael J. Rose Dalton Trans. 2014 43 10725
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Simone E. A. Lumsden,Gummadi Durgaprasad,Keren A. Thomas Muthiah,Michael J. Rose Dalton Trans. 2014 43 10725
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Additional information on 2-(Methylthio)aniline
2-(Methylthio)aniline: A Comprehensive Overview
2-(Methylthio)aniline, also known by its CAS number 2987-53-3, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique chemical properties and diverse applications in various industries. The structure of 2-(Methylthio)aniline consists of an aniline backbone with a methylthio group attached at the second position, which imparts distinctive reactivity and functionality to the molecule.
Recent studies have highlighted the importance of methylthio groups in modulating the electronic properties of aromatic compounds. In the case of 2-(Methylthio)aniline, this substitution significantly influences its chemical behavior, making it a valuable precursor in the synthesis of advanced materials. For instance, researchers have explored its role in the development of novel polymers and biologically active compounds. The methylthio group's electron-donating nature enhances the compound's ability to participate in various nucleophilic and electrophilic reactions, making it a versatile building block in organic synthesis.
The synthesis of 2-(Methylthio)aniline has been optimized through innovative methodologies. Traditional approaches involved multi-step reactions, but recent advancements have introduced more efficient routes, such as one-pot synthesis techniques. These methods not only improve yield but also reduce environmental impact, aligning with current trends toward sustainable chemistry practices. The compound's synthesis is now more accessible, facilitating its broader application across different research domains.
In terms of applications, 2-(Methylthio)aniline has found utility in the pharmaceutical industry as an intermediate for drug development. Its ability to form stable bonds with other functional groups makes it ideal for designing bioactive molecules targeting specific therapeutic areas. Additionally, it has been utilized in agrochemicals and specialty chemicals, where its unique reactivity contributes to the creation of effective formulations.
Recent research has also focused on the environmental impact and degradation pathways of 2-(Methylthio)aniline. Understanding its behavior under various environmental conditions is crucial for assessing its safety and sustainability. Studies indicate that the compound undergoes biodegradation under aerobic conditions, reducing potential risks to ecosystems when properly managed.
The versatility of 2-(Methylthio)aniline extends to its use in academic research for exploring fundamental chemical concepts. Its structure serves as a model system for studying sulfur-containing aromatic compounds, providing insights into their electronic properties and reactivity patterns. This has led to advancements in computational chemistry, where detailed molecular modeling of methylthio-substituted anilines has enhanced our understanding of their interaction with other chemical species.
In conclusion, 2-(Methylthio)aniline (CAS 2987-53-3) stands as a pivotal compound in modern organic chemistry. Its unique properties, efficient synthesis methods, and diverse applications underscore its importance across various industries and research fields. As ongoing studies continue to uncover new potential uses and optimize existing processes, this compound is poised to play an even greater role in advancing chemical science and technology.
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